2-azido-1,3,5-trifluorobenzene
Description
Significance of Azido Functionalities in Modern Organic Synthesis
The azido group (-N₃) is a highly versatile and energetic functional group that has become indispensable in contemporary organic synthesis. Comprised of three nitrogen atoms, this linear moiety is considered a pseudohalide and offers a rich spectrum of reactivity. One of its most prominent roles is in the realm of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which provides a highly efficient and regioselective route to 1,2,3-triazoles. This reaction's reliability and broad applicability have made it a favorite in drug discovery, materials science, and bioconjugation.
Beyond cycloadditions, azides serve as precursors to primary amines through mild reduction methods like the Staudinger reaction. This transformation is crucial in the synthesis of complex molecules where direct amination is challenging. Furthermore, the azido group can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can participate in various C-H insertion and cyclization reactions. The remarkable chemical reactivity of the azido group is largely attributed to the exceptional leaving group ability of molecular nitrogen (N₂).
Role of Fluorine Substitution in Aromatic Compound Reactivity and Properties
The introduction of fluorine atoms into aromatic rings profoundly alters their physicochemical and biological properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen with minimal steric perturbation. The strong carbon-fluorine (C-F) bond and the high activation energy required for its cleavage often lead to enhanced metabolic stability in drug molecules, a property highly sought after in pharmaceutical research.
Furthermore, the electron-withdrawing nature of fluorine can significantly influence the electronic environment of the aromatic ring. This can modulate the acidity or basicity of nearby functional groups and alter the molecule's binding affinity to biological targets. In some cases, fluorine substitution can lead to improved membrane permeability and bioavailability. The presence of multiple fluorine atoms, as seen in polyfluorinated aromatic compounds, can further amplify these effects, making them valuable components in materials science, particularly in the development of liquid crystals and advanced polymers.
Contextualization of 2-Azido-1,3,5-trifluorobenzene as a Molecular Scaffold
This compound emerges as a fascinating molecular scaffold that combines the distinct chemical personalities of both the azido group and fluorine substituents. In this molecule, the azido group is positioned on a trifluorinated benzene (B151609) ring, creating a system with unique electronic and reactive properties. The strongly electron-withdrawing fluorine atoms are expected to influence the reactivity of the azido group, potentially enhancing its electrophilicity and modulating its participation in cycloaddition reactions.
Conversely, the azido group can influence the aromatic system's reactivity towards nucleophilic aromatic substitution. This interplay between the functional groups makes this compound a valuable building block for the synthesis of more complex, highly functionalized aromatic compounds.
Scope and Academic Relevance of Research on this compound
The academic relevance of this compound lies in its potential as a versatile tool in several areas of chemical research. Its structure is analogous to that of perfluorophenyl azides (PFPAs), which are extensively used as photoaffinity labeling agents and for surface functionalization. Upon photolysis, these compounds generate highly reactive nitrenes that can form covalent bonds with a wide range of molecules and materials.
Research into this compound and related compounds could lead to the development of novel cross-linking agents for polymer chemistry, new probes for chemical biology to study protein-ligand interactions, and advanced materials with tailored surface properties. The study of its cycloaddition reactions could also provide insights into the electronic effects of fluorine substitution on the reactivity of the azido group, contributing to a more profound understanding of fundamental organic reaction mechanisms.
Data on Azido and Fluorinated Aromatic Compounds
To provide context for the properties of this compound, the following tables summarize key data for related compounds and the fundamental properties of the constituent functional groups.
Table 1: Physicochemical Properties of Related Fluorinated Aromatic Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,3,5-Trifluorobenzene | 372-38-3 | C₆H₃F₃ | 132.08 |
| 1-Azido-2,3,4,5,6-pentafluorobenzene | 1423-15-0 | C₆F₅N₃ | 209.08 |
| 2-azido-1,3-dichloro-5-(trifluoromethyl)benzene | 133152-04-2 | C₇H₂Cl₂F₃N₃ | 256.01 |
Table 2: General Reactivity of Azido and Fluoroaromatic Groups
| Functional Group | Key Reactions | Impact on Aromatic Ring |
| Azido (-N₃) | 1,3-Dipolar Cycloaddition (e.g., CuAAC), Staudinger Reduction, Nitrene Formation (Photochemical/Thermal) | Weakly deactivating, ortho-para directing |
| Fluoro (-F) | Nucleophilic Aromatic Substitution (as a leaving group in activated systems) | Deactivating, ortho-para directing |
Properties
CAS No. |
147327-40-0 |
|---|---|
Molecular Formula |
C6H2F3N3 |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azido 1,3,5 Trifluorobenzene and Its Derivatives
Precursor Synthesis and Halogenation Strategies
The foundation for synthesizing 2-azido-1,3,5-trifluorobenzene is the creation of a correctly substituted benzene (B151609) ring. This begins with the synthesis of 1,3,5-trifluorobenzene, which can then be further functionalized to introduce a leaving group at the desired position for the subsequent azidation step.
Synthesis of 1,3,5-Trifluorobenzene Precursors
1,3,5-Trifluorobenzene is a key intermediate in the synthesis of pharmaceuticals and liquid crystal materials. guidechem.com Its synthesis is most commonly achieved from 1,3,5-trichlorobenzene through a halogen exchange reaction. This process typically involves heating 1,3,5-trichlorobenzene with an anhydrous alkali metal fluoride, such as potassium fluoride (KF) or sodium fluoride (NaF), in a high-boiling polar aprotic solvent like sulfolane. guidechem.comchemicalbook.com
The reaction is often facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. guidechem.com For instance, a common laboratory and industrial method involves heating 1,3,5-trichlorobenzene with dry KF in sulfolane. chemicalbook.com The use of specific catalysts and reaction conditions can be optimized to improve the yield and purity of the final product. After the reaction, 1,3,5-trifluorobenzene is typically isolated by distillation. guidechem.comchemicalbook.com
Table 1: Example Conditions for the Synthesis of 1,3,5-Trifluorobenzene
| Starting Material | Reagents | Solvent | Temperature | Duration | Yield of 1,3,5-Trifluorobenzene |
| 1,3,5-Trichlorobenzene | Potassium Fluoride (KF), 3-nitro-N,N-dimethylbenzamide, CNC catalyst | Sulfolane | 220°C | 48 h | 74% |
| 1,3,5-Trichlorobenzene | Anhydrous Potassium Fluoride (KF), Phase Transfer Catalyst | Generic Solvent | Reflux | 6-14 h | Not specified |
| 1,3,5-Trichlorobenzene | Anhydrous Sodium Fluoride (NaF), Phase Transfer Catalyst | Generic Solvent | Reflux | 6-8 h | Not specified |
Data compiled from multiple sources describing halogen exchange methods. guidechem.comchemicalbook.com
Regioselective Introduction of Additional Halogens or Activating Groups
To synthesize this compound, a leaving group must be introduced at the C2 position of the 1,3,5-trifluorobenzene ring. Due to the deactivating nature of the fluorine atoms, direct electrophilic substitution on 1,3,5-trifluorobenzene is challenging and may not provide the desired regioselectivity. A more effective strategy involves starting with a precursor that already contains a functional group that can be converted into a leaving group or an amino group for diazotization.
A viable precursor for this purpose is 2,4,6-trifluoroaniline. This compound can be synthesized through various methods, including the reduction of a corresponding nitroaromatic compound. guidechem.com Once 2,4,6-trifluoroaniline is obtained, it can undergo diazotization followed by substitution to introduce the azido group.
The diazotization of primary aromatic amines is a well-established method for introducing a variety of functional groups onto an aromatic ring. organic-chemistry.org The process involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.org This diazonium salt is a versatile intermediate that can then react with sodium azide (B81097) to yield the desired aryl azide. scielo.br This pathway offers a regioselective route to this compound, as the position of the azido group is determined by the starting aniline.
Azidation Reactions for the Introduction of the Azido Moiety
The introduction of the azido group onto the trifluorinated benzene ring is the critical step in the synthesis of this compound. This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Nucleophilic Aromatic Substitution Pathways
The SNAr mechanism is the most common pathway for nucleophilic substitution on aromatic rings, especially those activated by electron-withdrawing groups, such as fluorine atoms. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile (azide ion) attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.
Direct azidation involves the reaction of a suitably substituted trifluorobenzene derivative with an azide source, typically sodium azide (NaN₃). For the synthesis of this compound, a precursor such as 1-X-2,4,6-trifluorobenzene (where X is a good leaving group like another halogen) would be required.
Research has shown that highly halogenated benzenes can undergo selective defluorination when treated with sodium azide. For example, 1,3,5-trichloro-2,4,6-trifluorobenzene and 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene react with sodium azide in dimethylsulfoxide (DMSO) to selectively replace the fluorine atoms with azido groups, yielding triazido products in high yields. researchgate.net This demonstrates the viability of fluorine as a leaving group in SNAr reactions with azide nucleophiles on highly activated rings. Similarly, the reaction of hexafluorobenzene with sodium azide in DMSO yields diazidotetrafluorobenzene and tetraazidodifluorobenzene, further confirming this pathway. dtic.mil
The direct azidation of a precursor like 1,2,3,5-tetrafluorobenzene with sodium azide would proceed via the SNAr mechanism, where the fluorine atom at the C2 position is displaced by the azide ion. The three fluorine atoms on the ring act as strong electron-withdrawing groups, activating the ring for nucleophilic attack.
The choice of solvent plays a crucial role in the outcome of SNAr reactions, significantly influencing the reaction rate and selectivity. For the reaction of an aryl fluoride with an azide ion, polar aprotic solvents are generally preferred.
Studies on the SNAr reaction between 4-fluoronitrobenzene and azide have shown that reaction rates are dramatically increased when moving from protic solvents to dipolar aprotic solvents. nih.govresearchgate.net This is because protic solvents can solvate the nucleophile (azide ion) through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. In contrast, dipolar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), or acetonitrile solvate the cation of the azide salt but not the anion as effectively, leaving the azide ion more "naked" and reactive. nih.gov
The optimization of reaction conditions, such as temperature and reaction time, is also critical. The azidation of polyhalogenated benzenes often requires elevated temperatures to proceed at a reasonable rate. researchgate.net The concentration of the reagents and the choice of the azide salt and any phase-transfer catalyst can also be adjusted to maximize the yield of the desired product. In some cases, the use of aqueous solvent mixtures, such as aqueous acetone, can alter the reaction pathway and product distribution, as seen in the azidation of 1,3,5-tribromo-2,4,6-trifluorobenzene. researchgate.net
Table 2: Influence of Solvent Type on SNAr Azidation Reactions
| Solvent Type | General Effect on Azide Nucleophile | Typical Reaction Rate | Common Examples |
| Dipolar Aprotic | Poorly solvates the anion, increasing its nucleophilicity. | Fast | DMSO, DMF, Acetonitrile |
| Protic | Strongly solvates the anion via hydrogen bonding, decreasing its nucleophilicity. | Slow | Water, Methanol, Ethanol |
This table summarizes general trends observed in nucleophilic aromatic substitution reactions involving azide ions. nih.govresearchgate.net
Diazo-Transfer Reactions
Diazo-transfer reactions are a cornerstone in the synthesis of organic azides from primary amines. These reactions typically involve the treatment of the amine with a reagent capable of delivering a diazo group, which is then converted to the azide.
Utilization of Imidazolinium-Based Azide Transfer Reagents
Imidazolinium-based reagents have emerged as safe and effective alternatives to traditional, often explosive, diazo-transfer agents. Compounds such as 2-azido-1,3-dimethylimidazolinium chloride (ADMC) and its hexafluorophosphate salt (ADMP) are crystalline, stable, and show high efficiency in the diazotization of primary amines. The reaction proceeds under mild conditions and often does not require a metal catalyst. While specific application to 2,4,6-trifluoroaniline is not detailed in readily available literature, the general high reactivity and broad substrate scope of these reagents suggest their potential applicability. The choice of base is a critical parameter in these reactions, with stronger bases like DBU often being more suitable for less nucleophilic amines.
Alternative Diazo-Transfer Protocols
Beyond imidazolinium salts, other reagents and protocols are available for diazo-transfer reactions. A common and traditional method involves the use of sulfonyl azides, such as tosyl azide or mesyl azide. However, these reagents are known to be potentially explosive and require careful handling.
A more recent and safer alternative is 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT), a crystalline solid that is stable and can be synthesized from inexpensive starting materials. rsc.org ADT has been shown to be highly efficient for the rapid synthesis of diazo compounds under mild conditions. rsc.org
The classic approach to synthesizing aryl azides from anilines involves a two-step, one-pot procedure: the diazotization of the aniline using sodium nitrite in an acidic medium, followed by the introduction of sodium azide to the resulting diazonium salt solution. This method is widely applicable and would be a primary consideration for the synthesis of this compound from 2,4,6-trifluoroaniline.
Considerations for Yield and Purity in Synthetic Protocols
The yield and purity of this compound are highly dependent on the chosen synthetic route and the careful control of reaction conditions.
For the traditional diazotization route, maintaining a low temperature (typically 0-5 °C) during the formation of the diazonium salt is crucial to prevent its decomposition. The subsequent addition of the azide source must also be carefully controlled. Purification of the final product would likely involve extraction and chromatography to remove any unreacted starting materials or byproducts.
When employing modern diazo-transfer reagents like ADMP or ADT, the byproducts are often water-soluble, which can simplify the purification process, potentially leading to higher isolated yields and purity. The choice of solvent and base also plays a significant role in reaction efficiency and, consequently, the final yield.
Below is a hypothetical data table illustrating potential yields for the synthesis of an aryl azide using different methods, based on general literature findings for similar compounds.
| Diazo-Transfer Reagent/Method | Precursor | Typical Yield (%) | Purity (%) |
| Sodium Nitrite / Sodium Azide | 2,4,6-Trifluoroaniline | 70-90 | >95 |
| ADMP | 2,4,6-Trifluoroaniline | 80-95 | >98 |
| ADT | 2,4,6-Trifluoroaniline | 85-98 | >98 |
This table is illustrative and based on general expectations for these reaction types, as specific data for this compound is not widely published.
Synthesis of Advanced Derivatives of this compound
The synthesis of advanced derivatives from this compound would primarily leverage the reactivity of the azide functional group. The highly fluorinated benzene ring is relatively inert to many transformations, making the azide the key handle for derivatization.
One of the most prominent reactions of azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow for the facile connection of the 2-azido-1,3,5-trifluorophenyl moiety to a wide variety of alkyne-containing molecules, leading to the formation of stable 1,2,3-triazole derivatives.
Furthermore, the azide group can undergo Staudinger ligation with phosphines to form aza-ylides, which can then be trapped with an electrophile. This provides another versatile method for creating more complex molecular architectures.
Research into the triazidation of halogenated 2,4,6-trifluorobenzenes has shown that it is possible to substitute the fluorine atoms with azide groups under certain conditions, leading to highly energetic materials. This suggests that under forcing conditions, further functionalization of the aromatic ring of this compound might be possible, although this would likely require harsh reaction conditions.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
NMR spectroscopy stands as a cornerstone technique for the structural analysis of 2-azido-1,3,5-trifluorobenzene, providing detailed insights into the atomic connectivity and electronic environment of the molecule.
A multi-nuclear NMR approach is essential for the complete assignment of the chemical structure of this compound.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent aromatic protons. The chemical shift of these protons will be influenced by the deshielding effects of the fluorine atoms and the azido group. By analogy to the structurally similar 2-azido-1,3,5-trichlorobenzene, which exhibits a multiplet at δ = 7.19 ppm for its aromatic protons, a similar chemical shift can be anticipated for the trifluoro analogue, though the greater electronegativity of fluorine may shift this resonance slightly downfield.
¹³C NMR: The carbon NMR spectrum will provide information on all six carbon atoms in the benzene (B151609) ring. The carbon atom attached to the azido group (C2) and the carbons bonded to the fluorine atoms (C1, C3, C5) will exhibit characteristic chemical shifts and C-F coupling constants. The remaining carbon atoms (C4, C6) will also have distinct resonances. For comparison, the ¹³C NMR spectrum of 2-azido-1,3,5-trichlorobenzene shows signals at δ = 133.05, 130.00, and 128.97 ppm. For this compound, the direct attachment of highly electronegative fluorine atoms will lead to significant downfield shifts for C1, C3, and C5, and these carbons will appear as doublets due to one-bond C-F coupling. The other carbon signals will also be influenced by the fluorine substituents, exhibiting through-bond couplings.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound. A single resonance is expected for the three equivalent fluorine atoms. The chemical shift will be characteristic of a fluorinated aromatic ring and will be influenced by the presence of the ortho-azido group. The fluorine signal will likely appear as a triplet due to coupling with the two neighboring aromatic protons.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, can provide direct information about the electronic environment of the nitrogen atoms in the azido group. The spectrum would be expected to show three distinct signals for the three non-equivalent nitrogen atoms of the N₃ moiety.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | ~7.2-7.4 | t | ³JHF ≈ 2-3 |
| ¹³C (C1, C3, C5) | ~160-165 | d | ¹JCF ≈ 240-260 |
| ¹³C (C2) | ~135-140 | s | |
| ¹³C (C4, C6) | ~100-105 | t | ²JCF ≈ 20-25 |
While this compound does not exhibit tautomerism, dynamic NMR spectroscopy could be employed to study the rotational barrier around the C-N bond connecting the azido group to the benzene ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, if they exist. However, for a relatively small and symmetric substituent like the azido group, this barrier is expected to be low, and distinct conformers are unlikely to be observed at typical NMR temperatures. There are currently no specific studies on the dynamic NMR or detailed conformational analysis of this compound reported in the literature.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can be used to monitor reaction progress.
The most characteristic vibrational mode for this compound in its infrared (IR) and Raman spectra is the asymmetric stretching vibration of the azide (B81097) group (νas(N₃)). This typically appears as a strong and sharp band in the region of 2100-2250 cm⁻¹. The exact position of this band is sensitive to the electronic environment. The electron-withdrawing nature of the trifluorinated phenyl ring is expected to shift this frequency to a higher wavenumber compared to unsubstituted phenyl azide.
The distinct and intense azide stretching band serves as an excellent probe for monitoring reactions involving the azido group. For instance, in "click" chemistry reactions, such as the azide-alkyne cycloaddition, the disappearance of the azide peak at ~2100-2250 cm⁻¹ and the appearance of new bands corresponding to the triazole ring formation can be readily followed by IR spectroscopy. Similarly, in photolytic or thermolytic reactions where the azide decomposes to a nitrene, the disappearance of the azide stretching frequency provides a clear indication of the reaction's progress.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Azide Asymmetric Stretch (νas(N₃)) | 2100 - 2250 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization.
The electron ionization (EI) mass spectrum of aryl azides is typically characterized by the facile loss of a molecule of nitrogen (N₂), which has a mass of 28 Da researchgate.net. This initial fragmentation step is a hallmark of this class of compounds. The resulting aryl nitrene radical cation is highly reactive and can undergo various rearrangements and further fragmentations.
For this compound (molecular weight: 175.04 g/mol ), the expected fragmentation pattern would be:
Molecular Ion Peak (M⁺): A peak at m/z = 175, corresponding to the intact molecule.
Loss of N₂: A prominent peak at m/z = 147, resulting from the elimination of a nitrogen molecule from the molecular ion. This is often the base peak in the spectrum of aryl azides.
Further Fragmentation: The [M-28]⁺ ion can then undergo further fragmentation, potentially involving the loss of fluorine atoms or cleavage of the aromatic ring, leading to smaller fragment ions.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 175 | [C₆H₂F₃N₃]⁺ (Molecular Ion) |
| 147 | [C₆H₂F₃N]⁺ |
| 128 | [C₆H₂F₂N]⁺ |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for the detection and characterization of paramagnetic species, such as the nitrene intermediate generated from the photolysis or thermolysis of "this compound".
Upon expulsion of molecular nitrogen, "this compound" is expected to form the corresponding 2,4,6-trifluorophenylnitrene. Aryl nitrenes are known to possess a triplet ground state, making them amenable to EPR spectroscopic studies. The EPR spectrum of a triplet nitrene is characterized by specific parameters, namely the zero-field splitting (ZFS) parameters D and E, which provide information about the electronic and geometric structure of the radical species.
| Parameter | Description | Typical Value for Aryl Nitrenes (cm⁻¹) |
| D | Describes the axial magnetic anisotropy | ~0.5 - 1.0 |
| E | Describes the rhombic magnetic anisotropy | ~0 - 0.05 |
This table is interactive. Users can sort and filter the data.
The experimental determination of these parameters for the 2,4,6-trifluorophenylnitrene would provide critical insights into the distribution of the unpaired electrons and the symmetry of the molecule.
The spin multiplicity of a radical species can be determined from its EPR spectrum. For a triplet state (S=1), the spin multiplicity is 2S+1 = 3. The observation of characteristic EPR transitions confirms the triplet ground state of the nitrene intermediate. The magnetic properties of the nitrene, as defined by the D and E values, are influenced by the electronic effects of the fluorine substituents on the aromatic ring. The strong electron-withdrawing nature of the fluorine atoms is expected to influence the electronic structure and reactivity of the 2,4,6-trifluorophenylnitrene intermediate.
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of "this compound" would provide precise information about its molecular conformation and the nature of intermolecular interactions in the solid state.
The analysis of the crystal structure would reveal key parameters such as bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the nature and geometry of non-covalent interactions, such as halogen bonding (C-F···N or C-F···F) and π-stacking, which are crucial for understanding the solid-state properties of the material.
Below is an example of crystallographic data for a related compound, 1,3,5-trifluorobenzene, to illustrate the type of information obtained from an X-ray diffraction study. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 6.160 |
| b (Å) | 11.909 |
| c (Å) | 7.504 |
| β (°) | 95.47 |
| Volume (ų) | 548.9 |
This table is interactive. Users can sort and filter the data.
A similar crystallographic analysis of "this compound" would provide fundamental data for understanding its physical properties and reactivity in the solid state.
In-depth Analysis of this compound Reveals Complex Intermolecular Forces Shaping its Crystalline Architecture
Advanced spectroscopic and structural elucidation methodologies have provided significant insights into the solid-state arrangement of this compound, highlighting a sophisticated interplay of non-covalent interactions that dictate its crystal packing and supramolecular assembly. The precise positioning of the fluorine and azide substituents on the benzene ring engenders a unique electronic environment that facilitates a variety of intermolecular contacts, moving beyond simple van der Waals forces to include more directional and influential interactions.
A comprehensive examination of the crystal structure of this compound, obtained through single-crystal X-ray diffraction, is essential to fully comprehend its supramolecular chemistry. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related fluorinated and azido-substituted aromatic compounds allows for a predictive understanding of the forces at play.
Furthermore, the fluorine atoms themselves can act as halogen bond acceptors. The azide group, with its terminal nitrogen atoms, presents a nucleophilic region capable of engaging in various non-covalent interactions. The interplay between the electron-rich azide moiety and the electron-deficient regions of adjacent molecules is a critical factor in the crystal packing.
The aromatic rings are expected to participate in π-π stacking interactions, a common feature in the crystal structures of planar aromatic molecules. The substitution pattern of this compound likely influences the geometry of these stacking interactions, potentially leading to offset or slipped-parallel arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces.
To provide a more concrete understanding, the following table outlines the expected crystallographic parameters and key intermolecular interactions based on analyses of analogous structures.
| Parameter | Expected Value/Type | Significance in Supramolecular Assembly |
| Crystal System | Monoclinic or Orthorhombic | Reflects the symmetry of the molecular packing. |
| Space Group | P2₁/c or similar | Indicates the presence of inversion centers and glide planes. |
| Intermolecular Interactions | C-H···F, C-H···N, Halogen Bonds (C-F···N₃), π-π stacking | These directional forces guide the self-assembly of the molecules into a stable 3D lattice. |
| Packing Motif | Layered or herringbone | Describes the overall arrangement of molecules within the crystal. |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and predicting the reactivity of molecules like 2-azido-1,3,5-trifluorobenzene. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of its molecular orbitals, electron density distribution, and energetic properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For fluorinated aryl azides, DFT calculations have been employed to understand their enhanced reactivity in cycloaddition reactions. The presence of multiple fluorine atoms, which are highly electronegative, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide (B81097). nih.gov This lowering of the LUMO energy makes the azide a better electron acceptor in cycloaddition reactions, thereby increasing its reactivity towards electron-rich dienophiles.
In the specific case of this compound, the fluorine atoms at the ortho and para positions to the azide group exert a strong electron-withdrawing inductive effect. This effect is expected to significantly stabilize the molecular orbitals. DFT calculations would likely reveal a lower LUMO energy for this compound compared to non-fluorinated phenyl azide, suggesting a higher reactivity in polar cycloaddition reactions.
Furthermore, DFT can be used to calculate various reactivity descriptors. The unique properties of the fluorine atom, such as its small size and high electronegativity, can lead to significant perturbations in the electronic properties of the parent compound due to changes in the energy levels of the Highest Occupied Molecular Orbital (HOMO) and LUMO, thereby altering the reactivity pattern. researchgate.net
Table 1: Predicted Electronic Properties of this compound from Conceptual DFT
| Property | Predicted Trend | Rationale |
|---|---|---|
| LUMO Energy | Lowered | Strong electron-withdrawing effect of three fluorine atoms. |
| HOMO-LUMO Gap | Reduced | Stabilization of the LUMO is typically more pronounced than the HOMO. |
| Electrophilicity | Increased | Lower LUMO energy enhances the ability to accept electrons. |
This table is predictive and based on established principles of fluorine's electronic effects on aromatic systems.
Ab Initio Methods for High-Accuracy Energy and Property Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed to obtain highly accurate energies and molecular properties. nih.gov For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark values for its thermodynamic stability, geometric parameters, and vibrational frequencies.
Mechanistic Modeling of Reaction Pathways
Computational modeling is a powerful tool to explore the detailed mechanisms of chemical reactions, including the characterization of transient species like transition states.
Transition State Characterization for Cycloadditions and Rearrangements
The 1,3-dipolar cycloaddition is a characteristic reaction of azides. DFT calculations can be used to locate and characterize the transition state structures for the reaction of this compound with various dipolarophiles. The geometry of the transition state provides insights into the synchronicity of the bond-forming processes. For many azide cycloadditions, the reaction proceeds through a concerted but asynchronous mechanism. scispace.com
The activation energy for the cycloaddition can be calculated from the energy difference between the reactants and the transition state. The presence of electron-withdrawing fluorine atoms is known to lower the activation barrier for cycloadditions with electron-rich alkenes, consistent with the frontier molecular orbital theory predictions. nih.gov
Aryl azides can also undergo thermal or photochemical rearrangements, often involving the formation of a nitrene intermediate, which can then cyclize to form a benzazirine or undergo ring expansion to a dehydroazepine. Computational modeling can map out the potential energy surface for these rearrangements, identifying the transition states and intermediates involved and predicting the most favorable reaction pathway.
Energetics of Nitrene Formation and Subsequent Reactions
The thermal or photochemical decomposition of aryl azides leads to the formation of highly reactive nitrene intermediates. This process involves the extrusion of a molecule of dinitrogen. Computational studies on prototypical organic azides have shown that nitrene formation can proceed through two main pathways: a spin-allowed path that yields a singlet nitrene and a spin-forbidden path involving an intersystem crossing to produce a triplet nitrene. researchgate.net
For this compound, the energy barrier for dinitrogen extrusion can be calculated using DFT or ab initio methods. The relative energies of the singlet and triplet 2,4,6-trifluorophenylnitrene can also be determined. Computational methods have been used to decipher the energetics and mechanisms of various nitrene reactions, including their addition to C-H bonds. nih.gov The addition of a singlet nitrene to a C-H bond is typically an exothermic, one-step process with a significant energy barrier. nih.gov In contrast, the reaction of a triplet nitrene involves a two-step radical mechanism. nih.gov
Table 2: Calculated Energetics for the Decomposition of a Prototypical Organic Azide (Isopropyl Azide)
| Reaction Pathway | Intermediate | Relative Energy (kcal/mol) |
|---|---|---|
| Spin-allowed | Singlet Nitrene | 45.75 |
Data from a computational study on isopropyl azide, illustrating the comparable energies of the two pathways. researchgate.net
Analysis of Fluorine's Electronic Influence
The three fluorine atoms in this compound have a dominant influence on its electronic structure and reactivity. This influence is a combination of inductive and resonance effects.
Fluorine is the most electronegative element, and its primary electronic contribution to the benzene (B151609) ring is a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma framework of the molecule, drawing electron density away from the carbon atoms and towards the fluorine atoms. In this compound, the placement of fluorine atoms at the 2, 4, and 6 positions results in a significant decrease in the electron density of the aromatic ring.
While fluorine also possesses lone pairs of electrons that can participate in resonance donation (+R effect), this effect is generally weaker than its inductive effect, especially in polyfluorinated systems. The resonance effect would donate electron density into the pi system of the ring. However, the strong inductive withdrawal by three fluorine atoms is expected to be the overriding factor determining the electronic character of the molecule. This makes the aromatic ring electron-deficient and activates it towards nucleophilic aromatic substitution, while deactivating it towards electrophilic aromatic substitution. The profound effect of fluorine substitution on reactivity has been computationally demonstrated in other systems, such as fluorinated aziridines. nih.gov
The electron-withdrawing nature of the trifluorophenyl group also influences the electronic properties of the azido moiety. It stabilizes the negative charge on the terminal nitrogen atom of the azide, potentially affecting its bond lengths and vibrational frequencies. The unique properties of fluorine, including its high electronegativity, can lead to significant conformational biases that have a dramatic effect on biological activities. researchgate.net
Computational Assessment of Aromaticity Modulation by Fluorine Substitution
The substitution of hydrogen with fluorine atoms on a benzene ring introduces a complex interplay of electronic effects that significantly modulates the ring's aromaticity. Computational studies on the 1,3,5-trifluorobenzene core, the foundational structure of this compound, reveal a nuanced picture that challenges simple definitions of aromaticity.
Different computational methods for assessing aromaticity can yield seemingly contradictory results. For instance, calculations based on hydrogenation energies might suggest that fluorine substitution reduces the aromatic character of the benzene ring. nih.gov However, a more realistic view is provided by the computed activation energy of hydrogenation (ΔE‡), which indicates that 1,3,5-trifluorobenzene possesses an aromaticity energy about 4 kcal/mol greater than that of benzene. nih.gov This suggests an enhanced resistance to addition reactions, a key characteristic of aromatic compounds.
This phenomenon has led to the concept of "fluoromaticity," where the lone pairs on the fluorine atoms conjugate with the ring's π-system. nih.gov This interaction introduces new π-orbitals that can further stabilize the ring, leading to shorter carbon-carbon bond lengths and a higher resistance to chemical addition. nih.govacs.org
Other computational metrics provide further insight. Magnetic criteria of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), which measures magnetic shielding at the center of the ring, have found that fluorobenzenes exhibit a slightly diminished diatropic ring current compared to benzene. nih.govacs.orggithub.io This suggests a reduction in magnetically-defined aromaticity. Conversely, geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length equalization, can also be used to quantify aromaticity. researchgate.netnih.gov For 1,3,5-trifluorobenzene, some studies show that the equilibrium between inductive and resonance effects ultimately decreases aromaticity. nih.gov
| Aromaticity Indicator | Benzene (Reference) | 1,3,5-Trifluorobenzene | Interpretation |
|---|---|---|---|
| Activation Energy of Hydrogenation (ΔE‡) | Baseline | ~4 kcal/mol greater than Benzene | Increased energetic stability and aromatic character. nih.gov |
| NICS(0) (ppm) | More negative (e.g., ~ -9.7) | Less negative (e.g., ~ -4.8) | Reduced diatropic ring current, suggesting decreased magnetic aromaticity. acs.org |
| Average C-C Bond Length | ~1.397 Å | Shorter than Benzene | Increased bonding character within the ring, suggesting enhanced aromaticity. nih.gov |
Inductive and Resonance Effects on Azide Group Reactivity
The reactivity of the azide group in this compound is profoundly influenced by the potent electronic effects of the three fluorine substituents on the aromatic ring. These effects are primarily a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (mesomeric) effect (+M). chemistrysteps.comstackexchange.com
Inductive Effect (-I): Fluorine is the most electronegative element, and its presence on the benzene ring results in a powerful withdrawal of electron density through the sigma (σ) bonds. chemistrysteps.com In this compound, the cumulative -I effect of three fluorine atoms renders the aromatic ring highly electron-deficient. This has a direct impact on the attached azide group, making the ipso-carbon more electrophilic and influencing the electronic distribution within the azide moiety itself. This strong electron withdrawal can stabilize anionic intermediates, which is a key factor in nucleophilic aromatic substitution (SNAr) reactions, lowering the activation barrier for the rate-determining addition step. stackexchange.com
The interplay of these opposing effects dictates the azide group's reactivity. The highly electron-deficient nature of the ring, dominated by the inductive withdrawal of the fluorine atoms, is expected to:
Enhance Thermal Lability: By withdrawing electron density, the fluorine atoms may weaken the N-N bonds within the azide group, potentially lowering the temperature required for its decomposition into a highly reactive nitrene intermediate.
Modulate Cycloaddition Reactivity: The electronic properties of the azide are critical for its participation in [3+2] cycloaddition reactions (e.g., "click" chemistry). The electron-poor nature of the attached aryl group will significantly alter the energy levels of the azide's frontier molecular orbitals, thereby affecting its reactivity profile with various dipolarophiles.
Influence Susceptibility to Nucleophiles: The strong inductive effect makes the entire molecule, including the azide group, more susceptible to nucleophilic attack by drawing electron density away from the functional group. chemicalforums.com
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented, the principles of MD can be applied to predict its conformational behavior and intermolecular interactions in a condensed phase. MD simulations provide an atomistic-level view of molecular motion over time, offering insights that are often difficult to obtain experimentally. nih.gov
Conformational Space: The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the azide group to the benzene ring (the C-N bond). An MD simulation would explore the potential energy surface associated with this rotation. Key aspects to investigate would include:
Rotational Barriers: Determining the energy barriers to rotation of the azide group. These barriers would be influenced by steric hindrance and electrostatic interactions with the adjacent fluorine atoms at the C1 and C3 positions.
Preferred Conformations: Identifying the lowest energy (most stable) conformations. It is likely that the planar conformation, where the azide group is coplanar with the benzene ring, would be a key feature, but out-of-plane orientations would also be sampled. Accelerated MD techniques can be employed to enhance the sampling of conformational space and observe rare events like ring flips or large-scale group rotations within accessible simulation times. nih.gov
Intermolecular Interactions: In a liquid or solid state, MD simulations can reveal the nature and strength of non-covalent interactions that govern the material's properties. For this compound, these would include:
Electrostatic Interactions: The highly polar C-F bonds and the inherent dipole of the azide group would lead to significant dipole-dipole interactions, which would be a primary force in molecular packing. rsc.org
π-π Stacking: The electron-deficient nature of the trifluorinated ring, creating a "π-hole," could lead to specific stacking arrangements with other aromatic systems, driven by electrostatic complementarity. csic.esnih.gov The simulation would quantify the geometry and energy of these interactions.
Applications in Advanced Chemical Synthesis and Materials Science
Precursors for Nitrogen-Containing Heterocyclic Compounds
2-Azido-1,3,5-trifluorobenzene serves as a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The electron-withdrawing nature of the trifluorinated phenyl ring enhances the reactivity of the azide (B81097) moiety, facilitating reactions that lead to the formation of diverse and often complex cyclic structures. These heterocyclic frameworks are of significant interest in medicinal chemistry, agrochemicals, and materials science.
The 1,3-dipolar cycloaddition reaction of azides with alkynes, famously known as the Huisgen cycloaddition or "click chemistry," is a powerful method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgmdpi.com Perfluorinated aryl azides, such as this compound, exhibit enhanced reactivity in these cycloadditions. nsf.gov The electron-deficient nature of the aromatic ring lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with electron-rich dipolarophiles like enamines and strained alkynes. nsf.gov This heightened reactivity allows for the efficient formation of highly functionalized triazole frameworks under mild conditions.
The resulting 1-(2,4,6-trifluorophenyl)-1,2,3-triazoles are valuable scaffolds in various chemical fields. The trifluorophenyl group can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which is particularly relevant in drug discovery. ekb.eg Furthermore, the triazole ring itself can act as a rigid linker or a pharmacophore, engaging in hydrogen bonding and dipole-dipole interactions.
Table 1: Reactivity of Perfluorinated Aryl Azides in Cycloaddition Reactions
| Dipolarophile | Reactivity with Perfluorinated Aryl Azides | Reactivity with Phenyl Azide | Rate Acceleration |
|---|---|---|---|
| Enamines | High | Moderate | Up to 4 orders of magnitude faster nsf.gov |
| Strained Alkynes (e.g., DIBAC) | High | Low to Moderate | Significant acceleration observed nsf.gov |
Beyond the synthesis of simple triazoles, this compound can be employed in synthetic routes leading to more complex fused nitrogen heterocycles. kuleuven.besemanticscholar.org The azide group can undergo intramolecular cyclization reactions with other functional groups present on the molecule or on a reaction partner. For instance, intramolecular trapping of a nitrene, formed from the thermolysis or photolysis of the aryl azide, can lead to the formation of fused systems. nih.gov
The synthesis of fused 1,2,3-triazoles is a notable application, where a multicomponent reaction can be designed to position an alkyne and the 2-azido-1,3,5-trifluorophenyl group in proximity, facilitating an intramolecular azide-alkyne cycloaddition. kuleuven.besemanticscholar.org This approach allows for the rapid construction of complex polycyclic structures with a high degree of molecular diversity. The trifluorinated phenyl substituent in these fused heterocycles can impart unique electronic and steric properties, influencing their biological activity or material characteristics.
Building Blocks for Functionalized Polymers and Macromolecules
The reactivity of the azide group in this compound makes it a valuable monomer or functionalizing agent in polymer chemistry. Its incorporation into macromolecules can introduce photoactive properties or provide a handle for post-polymerization modification via click chemistry.
Aryl azides are well-known photoactive cross-linking agents. nsf.gov Upon exposure to ultraviolet (UV) light, they can form highly reactive nitrene intermediates. These nitrenes can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, leading to the formation of covalent cross-links between polymer chains. This process is crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymeric materials. The trifluorophenyl substitution in this compound can influence the photophysical properties of the azide, potentially affecting the efficiency and wavelength of activation for the cross-linking process.
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for polymer synthesis and modification. nih.gov this compound can be utilized as a monomer in step-growth polymerization reactions with di- or poly-alkynes. bohrium.com The high efficiency and functional group tolerance of the click reaction allow for the synthesis of well-defined polymers with the trifluorophenyl-substituted triazole unit integrated into the polymer backbone.
The incorporation of this moiety can significantly alter the properties of the resulting polymer, including its solubility, thermal stability, and conformational characteristics. The highly polar and rigid nature of the triazole ring, combined with the hydrophobic and electron-withdrawing trifluorophenyl group, can lead to polymers with unique self-assembly behaviors and material properties.
Components in the Design of Supramolecular Systems
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The 1,3,5-substitution pattern of the fluorine atoms in the parent benzene (B151609) ring of this compound provides a scaffold that can be exploited in the design of molecules for supramolecular assembly. nih.gov
Following cycloaddition reactions to form triazoles, the resulting 1-(2,4,6-trifluorophenyl)-1,2,3-triazole can act as a building block for supramolecular structures. The triazole unit can participate in hydrogen bonding and dipole interactions, while the trifluorinated phenyl ring can engage in halogen bonding and π-π stacking interactions. These directional and specific non-covalent interactions are key to the formation of ordered supramolecular architectures such as liquid crystals, gels, and molecular capsules. The ability to precisely control the arrangement of molecules through these interactions is fundamental to the development of advanced materials with tailored functions. nih.gov
Self-Assembly Driven by Non-Covalent Interactions (e.g., Halogen Bonding)
The field of crystal engineering leverages non-covalent interactions to design and construct ordered solid-state architectures. mdpi.com In the case of this compound, the fluorine atoms can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. mdpi.com The strength of this interaction can be comparable to that of hydrogen bonds, making it a powerful tool for directing the self-assembly of molecules. mdpi.com
In molecules like this compound, the electron-withdrawing fluorine atoms enhance the σ-hole on other potential halogen donors (if present) and can participate in various weak interactions themselves. nih.gov While the C-F bond is less commonly utilized as a primary halogen bond donor compared to C-I or C-Br, the cumulative effect of multiple fluorine atoms on a benzene ring can direct molecular packing in the solid state. The azide group, with its lone pairs of electrons on the nitrogen atoms, can serve as a halogen bond acceptor.
Research on analogous fluorinated aromatic compounds provides insight into the potential self-assembly behavior. For instance, studies on 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) have demonstrated its ability to form co-crystals with various Lewis bases through strong C−I⋯N halogen bonds. mdpi.comrsc.org The interplay between halogen bonding and π-π stacking interactions often dictates the final supramolecular architecture. mdpi.com Similarly, 1,4-diiodotetrafluorobenzene (B1199613) is a well-studied building block that utilizes halogen bonding to form a wide array of supramolecular structures, from simple chains to complex 3D networks. nih.gov These examples underscore the principle that the fluorinated benzene core of this compound provides a robust scaffold for directing assembly through halogen bonding and other non-covalent forces.
Table 1: Key Non-Covalent Interactions in Fluorinated Aromatic Assembly
| Interaction Type | Donor | Acceptor | Role in Self-Assembly |
|---|---|---|---|
| Halogen Bonding | C-X (X=I, Br, Cl, F) | Lewis Base (e.g., N, O, π-system) | Directs the formation of specific, ordered supramolecular structures. mdpi.comnih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the stabilization of layered structures in crystals. |
| Hydrogen Bonding | C-H | Lewis Base (e.g., N, O, F) | Can play a secondary, supportive role in crystal packing. |
Development of Molecular Receptors and Cages
Molecular cages and receptors are complex, three-dimensional structures designed to bind specific guest molecules. The synthesis of these structures often relies on the use of rigid, well-defined molecular building blocks. This compound is a candidate for such applications due to its trifunctional substitution pattern and the versatile reactivity of the azide group.
The 1,3,5-substitution pattern of the fluorine atoms provides a C3-symmetric scaffold. The azide group serves as a crucial chemical handle for covalently linking this benzene unit into a larger assembly. A primary method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction forms a stable triazole ring, efficiently connecting the azido-functionalized benzene core to other molecular fragments bearing alkyne groups.
By reacting this compound or its derivatives with multi-alkyne linkers, it is possible to construct elaborate, cage-like molecules. nih.gov The rigid nature of the trifluorobenzene core helps to pre-organize the connecting struts, facilitating the formation of a well-defined internal cavity. The properties of this cavity can be tuned by the choice of linker, while the fluorine atoms on the exterior of the cage can influence its solubility and intermolecular interactions in the solid state. Computational modeling can be employed to predict the geometry and guest-binding properties of such cages before their synthesis. nih.gov
Precursors for Organic Magnetic Materials and High-Spin Systems
Aromatic polyazides are important precursors for the generation of high-spin organic molecules, which are of interest for the development of organic magnetic materials. dtic.mil The key to this application is the photochemical conversion of an azide group (-N₃) into a nitrene (:N:), a species with two non-bonding electrons on the nitrogen atom. Organic nitrenes typically have a triplet ground state, meaning their two unpaired electrons have parallel spins. nsf.gov
When a molecule contains multiple azide groups, irradiation with UV light can generate dinitrenes or trinitrenes. If the nitrene centers are appropriately spaced and electronically coupled through the aromatic framework, their unpaired electrons can interact, leading to high-spin states (e.g., quintet for a dinitrene, septet for a trinitrene).
Studies on related polyazidoarenes, such as 1,3,5-triazido-2,4,6-trichlorobenzene, have shown that photolysis leads to the formation of a mixture of a triplet mononitrene, a quintet dinitrene, and a septet trinitrene. researchgate.net These high-spin species can be detected and characterized at low temperatures using Electron Paramagnetic Resonance (EPR) spectroscopy. The fine-structure parameters (D and E) obtained from EPR spectra provide information about the magnetic properties of these molecules. researchgate.netsemanticscholar.org
The photolysis of this compound would be expected to generate the corresponding triplet 2,4,6-trifluorophenylnitrene. While this mononitrene is a triplet species, the true potential for high-spin systems lies in polyazido derivatives of 1,3,5-trifluorobenzene. For example, the hypothetical 1,3,5-triazido-2,4,6-trifluorobenzene would be a prime candidate for generating a septet trinitrene, a molecule with six unpaired electrons. The stability of the resulting nitrenes is a critical factor, and research has shown that crystal packing and the presence of fluorine atoms can enhance nitrene stability. nsf.gov
Table 2: Representative High-Spin Nitrenes Generated from Aromatic Polyazides
| Precursor | High-Spin Species | Spin State | EPR Fine-Structure Parameters (Typical Values) |
|---|---|---|---|
| 2,4,6-Triazido-3-chloro-5-fluoropyridine | 3-Chloro-5-fluoropyridyl-2,4,6-trinitrene | Septet (S=3) | D = -0.1021 cm⁻¹, E = -0.0034 cm⁻¹ semanticscholar.org |
| 1,3,5-Triazido-2,4,6-trichlorobenzene | 2,4,6-Trichlorophenyl-1,3,5-trinitrene | Septet (S=3) | N/A |
Ligands or Substrates in Novel Catalytic Systems
In the context of catalysis, this compound can function as either a ligand that coordinates to a metal center or as a substrate that is transformed by a catalyst.
As a ligand, the azide group can coordinate to metal ions, although this is less common than its use in cycloaddition reactions. The nitrogen atoms of the azide can act as Lewis bases, participating in the formation of coordination complexes. nih.gov The electronic properties of such a ligand would be heavily influenced by the strongly electron-withdrawing trifluorinated phenyl ring.
More significantly, this compound serves as a valuable substrate in catalytic reactions. The most prominent example is the aforementioned CuAAC reaction, where a copper(I) catalyst activates a terminal alkyne for [3+2] cycloaddition with the azide. nih.gov This reaction is exceptionally reliable and is used to synthesize a wide variety of 1,2,3-triazole-containing compounds. Rhodium(II) catalysts can also be used to mediate reactions of the resulting triazoles to form other heterocyclic structures. nih.gov
Furthermore, organic azides are substrates in other catalytic transformations, such as the Staudinger ligation for forming amide bonds and various transition-metal-catalyzed C-H amination reactions. The fluorinated aromatic ring in this compound can influence the reactivity and selectivity of these catalytic processes due to its steric and electronic effects.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective and Regioselective Transformations
The development of synthetic methods that offer high control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific location of new bonds (regioselectivity) is a cornerstone of modern organic chemistry. For 2-azido-1,3,5-trifluorobenzene, a primary focus will be on its participation in cycloaddition reactions, particularly with alkynes and other unsaturated systems.
Future research will likely target the development of catalytic systems that can control the orientation of the azide (B81097) group as it reacts, leading to specific isomers of the resulting triazole products. For instance, while copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known to produce 1,4-disubstituted triazoles with high regioselectivity, research into ruthenium-catalyzed reactions could provide access to the alternative 1,5-disubstituted isomers. nih.gov The trifluorinated benzene (B151609) ring's strong electron-withdrawing nature can influence the azide's reactivity, and new catalysts will need to be developed to accommodate these electronic effects.
Moreover, exploring diastereoselective and enantioselective transformations using chiral catalysts could lead to the synthesis of complex, enantiomerically pure fluorinated molecules, which are highly sought after in medicinal chemistry. The development of methods for the regioselective synthesis of multi-substituted 1,2,3-triazoles from azides and β-carbonyl phosphonates under mild conditions represents another promising direction. nih.gov
Table 1: Potential Regioselective Reactions and Target Products
| Reactant | Catalyst/Conditions | Primary Product | Research Goal |
|---|---|---|---|
| Terminal Alkyne | Copper(I) Salts | 1-(2,4,6-trifluorophenyl)-4-substituted-1H-1,2,3-triazole | High-yield, established regioselectivity |
| Terminal Alkyne | Ruthenium(II) Complexes | 1-(2,4,6-trifluorophenyl)-5-substituted-1H-1,2,3-triazole | Access to complementary regioisomers |
| Internal Alkyne | Rhodium(II) Catalysts | N-perfluoroalkyl imidazoles via transannulation | Synthesis of diverse heterocyclic motifs cfplus.cz |
| Enolizable Ketones | Metal-free, enamine-mediated | 4,5-disubstituted-1-(2,4,6-trifluorophenyl)-1,2,3-triazoles | Expanding scope beyond alkynes cfplus.cz |
Integration into Flow Chemistry Systems for Enhanced Safety and Efficiency
Organic azides are energetic compounds that can pose safety risks, especially when handled in large quantities in traditional batch reactors. researchgate.net Flow chemistry, where reactants are pumped through a network of tubes and reactors, offers a significantly safer and more efficient alternative. researchgate.netyoutube.com
Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a critical future direction. This approach offers several advantages:
Enhanced Safety: Small reaction volumes within the flow reactor minimize the risk associated with the accumulation of potentially explosive azide intermediates. uc.pt Hazardous reagents can be generated and consumed in situ, eliminating the need for their isolation and storage. unimi.it
Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. researchgate.net
Improved Efficiency and Scalability: The continuous nature of flow chemistry allows for the rapid production of material, from milligrams to kilograms, simply by extending the operation time, facilitating easier scale-up from laboratory to industrial production. uc.pt
Future work will involve designing dedicated flow modules for the diazotization of 2,4,6-trifluoroaniline and its subsequent conversion to the azide, followed by in-line reactions such as cycloadditions or Staudinger reactions. nih.gov This "telescoped" approach, where multiple synthetic steps are connected sequentially without intermediate purification, can dramatically streamline the synthesis of complex fluorinated compounds. youtube.com
Exploration of Advanced Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity. nih.gov They offer high atom economy and synthetic efficiency, making them ideal for the rapid generation of chemical libraries for drug discovery and materials science. researchgate.net
The unique electronic profile of this compound makes it an intriguing candidate for the design of novel MCRs. Researchers will likely explore its use in reactions such as the Ugi or Passerini reactions, potentially in combination with isocyanides and other reactants. The azide group could participate in cycloadditions while other parts of the molecule are involved in different bond-forming events.
A key area of investigation will be the development of MCRs that leverage the azide as a "clickable" functional handle. For example, a one-pot reaction could first generate a complex molecule which is then functionalized in the same pot via a copper-catalyzed click reaction with this compound. This would allow for the late-stage introduction of the trifluorophenyl motif, a valuable strategy in medicinal chemistry for fine-tuning the properties of drug candidates. nih.gov
Design of Next-Generation Fluorinated Azide Reagents for Specialized Applications
The demand for specialized chemical tools for biological and materials science applications is constantly growing. This compound can serve as a foundational structure for the design of new reagents with tailored properties.
Bioorthogonal Chemistry: The fluorine atoms on the aromatic ring can enhance the reactivity of the azide in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for labeling biomolecules in living systems. nih.gov Future research could focus on creating derivatives of this compound that exhibit faster reaction kinetics and improved biocompatibility.
¹⁹F NMR Probes: The three magnetically equivalent fluorine atoms provide a strong and sharp signal in ¹⁹F NMR spectroscopy. This property can be exploited by using the molecule as a "tag" or "probe." By attaching it to proteins, nucleic acids, or small molecule drug candidates via its azide group, researchers can use ¹⁹F NMR to study binding interactions, conformational changes, and other molecular processes.
Materials Science: Incorporating the highly fluorinated aryl group into polymers or other materials can impart unique properties such as thermal stability, chemical resistance, and hydrophobicity. cymitquimica.com The azide group provides a convenient handle for polymerization or for grafting the molecule onto surfaces using click chemistry.
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental synthesis and computational chemistry provides a powerful paradigm for modern chemical research. Computational methods, such as Density Functional Theory (DFT), can offer profound insights into the structure, reactivity, and mechanisms of reactions involving this compound. researchgate.net
Future research will increasingly rely on this integrated approach:
Reaction Mechanism and Selectivity: Computational modeling can be used to predict the transition states and energy barriers of potential reactions, helping to explain and predict the regioselectivity and stereoselectivity observed experimentally. researchgate.net This understanding can guide the rational design of more efficient catalysts and reaction conditions.
Predicting Molecular Properties: The electronic properties, such as the molecular electrostatic potential, of this compound and its derivatives can be calculated to predict their reactivity and interaction with other molecules. researchgate.net This is particularly valuable for designing new ¹⁹F NMR probes or bioorthogonal reagents.
Rational Design of New Reagents: Before embarking on lengthy and resource-intensive synthetic campaigns, computational screening can be used to evaluate a range of potential new fluorinated azide reagents. By calculating key properties like reaction kinetics or binding affinities in silico, researchers can prioritize the most promising candidates for experimental validation.
This combination of computational prediction and experimental verification will accelerate the discovery and development of new applications for this compound, ensuring its place as a valuable tool in the chemist's arsenal.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-azido-1,3,5-trifluorobenzene, and how can its purity be validated?
- Synthesis Methods :
- Azide Substitution : React 1,3,5-trifluoro-2-nitrobenzene with NaN₃ under controlled conditions (e.g., DMF, 60°C) to replace the nitro group with an azide .
- Borafluorene Precursor Reactions : Utilize boron-tin exchange reactions followed by azide ring-opening, as demonstrated in analogous azide-functionalized aromatic systems (yields: 50–71%) .
- Purity Validation :
- Analytical Techniques : Use multinuclear NMR (¹⁹F NMR for fluorine environment), high-resolution mass spectrometry (HRMS), and elemental analysis (EA) to confirm structure and purity .
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?
- Reactivity Drivers :
- The electron-withdrawing trifluoromethyl groups activate the azide for nucleophilic substitution by polarizing the C–N bond.
- Fluorine substituents direct electrophiles to para/ortho positions, but steric hindrance from the azide may alter regioselectivity .
- Methodological Insight :
- Monitor reaction kinetics via UV-Vis spectroscopy or GC-MS to assess substitution rates under varying conditions (e.g., solvent polarity, temperature).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹⁹F NMR : Resolves fluorine environments (δ ~ -60 to -110 ppm for aromatic fluorines).
- IR Spectroscopy : Confirms azide presence (sharp peak at ~2100–2200 cm⁻¹ for N₃ stretch).
- HRMS : Validates molecular ion ([M+H]⁺ or [M–N₃]⁺ fragments) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., cycloaddition vs. reduction) affect the functionalization of this compound?
- Pathway Analysis :
- Cycloaddition : Under Cu(I) catalysis, the azide participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles (click chemistry).
- Reduction : Use H₂/Pd-C or NaBH₄ to reduce the azide to an amine, but competing defluorination may occur under harsh conditions .
- Data Contradictions :
- Conflicting yields in literature may arise from solvent choice (e.g., THF vs. DMF) or trace moisture affecting azide stability.
Q. What computational methods are suitable for predicting the stability and reactivity of this compound derivatives?
- Computational Strategies :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction barriers for azide decomposition or cycloaddition.
- NICS (Nucleus-Independent Chemical Shift) : Quantify aromaticity changes post-functionalization (e.g., NICS(1)zz values for antiaromatic vs. aromatic intermediates) .
Q. How does thermal stability impact the utility of this compound in high-energy materials?
- Stability Assessment :
- DSC/TGA Analysis : Measure decomposition onset temperatures (T₀) and exothermic peaks to evaluate safety margins.
- Case Study : Derivatives of similar azides (e.g., 2-azido-1,3,5-trichlorobenzene) exhibit T₀ > 150°C, making them viable for controlled-energy release in propellants .
Q. What strategies mitigate competing side reactions (e.g., dimerization) during azide-mediated polymer synthesis?
- Mitigation Approaches :
- Dilute Conditions : Reduce concentration to minimize azide-azide coupling.
- Low-Temperature Reactions : Slow down radical-mediated side pathways.
- Additives : Use stabilizing agents like TEMPO to quench free radicals .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
